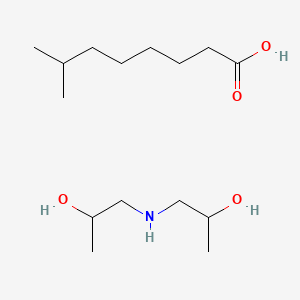
Einecs 284-157-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Nonylphenol (branched) typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Nonylphenol (branched) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Common substitution reactions involve the replacement of the hydroxyl group with other functional groups.
Polymerization: It can also undergo polymerization reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and polymerization reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of surfactants, resins, and other chemical products.
Biology: Research studies often investigate its effects on endocrine systems due to its estrogenic activity.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic effects.
Industry: It is widely used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenol (branched) primarily involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The molecular targets include estrogen receptors, and the pathways involved are related to endocrine signaling .
Comparación Con Compuestos Similares
4-Nonylphenol (branched) can be compared with other alkylphenols such as:
Octylphenol: Similar in structure but with a shorter alkyl chain.
Nonylphenol: The linear form of the compound, which has different physical and chemical properties.
Bisphenol A: Another estrogenic compound with different industrial applications.
The uniqueness of 4-Nonylphenol (branched) lies in its branched structure, which affects its reactivity, environmental persistence, and bioaccumulation potential .
Propiedades
Número CAS |
84788-18-1 |
|---|---|
Fórmula molecular |
C15H33NO4 |
Peso molecular |
291.43 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO2/c1-8(2)6-4-3-5-7-9(10)11;1-5(8)3-7-4-6(2)9/h8H,3-7H2,1-2H3,(H,10,11);5-9H,3-4H2,1-2H3 |
Clave InChI |
SOMYGDDOFWTGMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)O.CC(CNCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


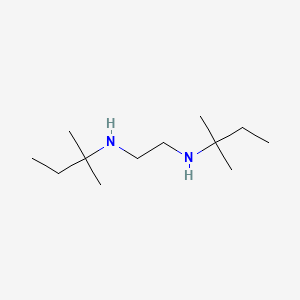
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
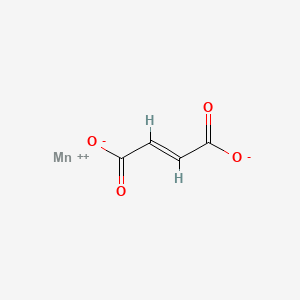



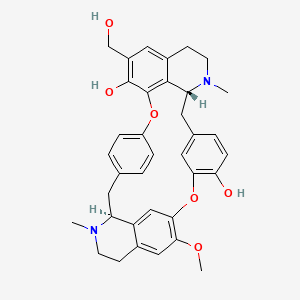
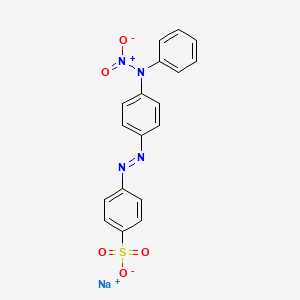

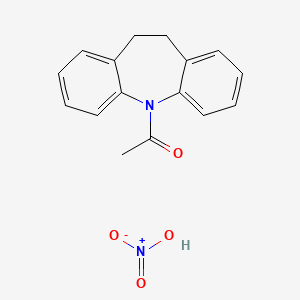
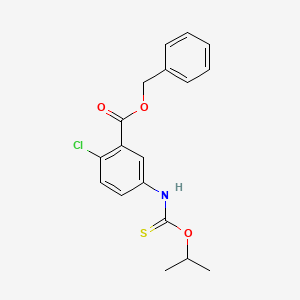

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
